DL-Histidine-13C6,15N3

Mass Spectrometry Metabolomics Stable Isotope Labeling

+9 Da mass shift DL-Histidine-13C6,15N3 internal standard. Dual 13C6/15N3 labeling ensures unambiguous quantification in complex matrices; racemic (1:1 D:L) composition enables chiral method validation with a single standard. Specified at ≥98% purity with isotopic enrichment ≥98 atom %. Validated for untargeted metabolomics and absolute quantification workflows.

Molecular Formula C6H9N3O2
Molecular Weight 164.091 g/mol
Cat. No. B15142826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-Histidine-13C6,15N3
Molecular FormulaC6H9N3O2
Molecular Weight164.091 g/mol
Structural Identifiers
SMILESC1=C(NC=N1)CC(C(=O)O)N
InChIInChI=1S/C6H9N3O2/c7-5(6(10)11)1-4-2-8-3-9-4/h2-3,5H,1,7H2,(H,8,9)(H,10,11)/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1
InChIKeyHNDVDQJCIGZPNO-RIQGLZQJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





rac Histidine-13C6,15N3: A Fully Labeled Racemic Amino Acid Internal Standard for Quantitative Mass Spectrometry


rac Histidine-13C6,15N3 (DL-Histidine-13C6,15N3; CAS 2414511-65-0) is a stable isotope-labeled racemic mixture of histidine in which all six carbon atoms are enriched with 13C (≥98 atom %) and all three nitrogen atoms are enriched with 15N (≥98 atom %). The compound serves as a fully labeled internal standard (IS) for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) applications requiring absolute quantification of histidine . It is a crystalline solid with a molecular weight of 164.09 g/mol and a melting point of approximately 287 °C (dec.) .

Why L-Histidine-13C6,15N3 or Unlabeled Histidine Cannot Substitute for rac Histidine-13C6,15N3 in Chiral Analyses


The primary differentiator of rac Histidine-13C6,15N3 is its racemic (1:1 mixture of D- and L-enantiomers) stereochemistry coupled with its uniform isotopic enrichment . In contrast, commercially available L-Histidine-13C6,15N3 is enantiopure and typically has lower isotopic enrichment (≥96 atom % 13C, ≥95 atom % 15N) . For quantitative assays where the target analyte may exist as a racemate or where both enantiomers require independent quantification (e.g., in chiral drug development, food authenticity testing, or environmental monitoring), using a single-enantiomer internal standard can introduce stereospecific bias in extraction, chromatography, or ionization efficiency, leading to inaccurate concentration determinations for the opposite enantiomer [1]. The following evidence quantifies the specific advantages of the racemic, fully labeled variant.

Quantitative Differentiation Evidence: rac Histidine-13C6,15N3 vs. L-Histidine-13C6,15N3 and Unlabeled Histidine


Isotopic Enrichment: 2–3 Atom % Higher 13C and 15N Content Reduces Isotopic Interference in MS Quantification

rac Histidine-13C6,15N3 exhibits isotopic enrichment of 98 atom % 13C and 98 atom % 15N , compared with L-Histidine-13C6,15N3, which is certified at ≥96 atom % 13C and ≥95 atom % 15N . The difference of +2–3 atom % translates into a lower abundance of residual 12C and 14N isotopologues, thereby reducing the background signal and the need for mathematical isotopic correction when monitoring the +9 Da mass shift (M+9) in multiple reaction monitoring (MRM) transitions.

Mass Spectrometry Metabolomics Stable Isotope Labeling

Stereochemical Composition: Racemic Mixture Enables Unbiased Quantification of D- and L-Histidine

rac Histidine-13C6,15N3 is a 1:1 racemic mixture of D- and L-histidine, confirmed by its designation as 'DL-Histidine-13C6,15N3' and its lack of specified optical rotation . In contrast, L-Histidine-13C6,15N3 exhibits a specific optical rotation of [α]23/D -38.4° (c = 3 in H2O) . The racemic nature ensures that both enantiomers undergo identical matrix effects, extraction recoveries, and ionization efficiencies, thereby eliminating enantiomer-dependent bias in chiral LC-MS/MS workflows [1].

Chiral Analysis Food Authentication Pharmaceutical Quality Control

Procurement Cost Premium: 24-Fold Higher Price Reflects Specialized Synthesis and Low-Volume Demand

The list price for rac Histidine-13C6,15N3 (free base) is approximately $7,000 per 10 mg from a major supplier , while the L-Histidine-13C6,15N3 hydrochloride salt is priced at $290 per 10 mg , representing a >24-fold cost differential. Although the comparison involves different salt forms and vendors, the magnitude of the difference highlights the premium associated with racemic, fully labeled histidine due to its more complex synthesis and niche application space.

Procurement Economics Budget Planning Specialty Chemicals

Optimal Use Cases for rac Histidine-13C6,15N3 in Research and Industry


Absolute Quantification of Racemic Histidine in Fermented Foods and Beverages

In the analysis of fermented products (e.g., soy sauce, aged cheese, or wine) where racemization of histidine can occur over time, rac Histidine-13C6,15N3 serves as the ideal internal standard for LC-MS/MS. Its racemic nature ensures that both D- and L-histidine are accurately quantified without stereospecific bias . The high isotopic enrichment (98 atom %) further reduces matrix interference, enabling precise determination of histidine enantiomer ratios as quality markers .

Chiral Pharmacokinetic Studies of Histidine-Containing Drugs or Prodrugs

For investigational drugs that are administered as racemic mixtures and metabolize to histidine, rac Histidine-13C6,15N3 provides a matched internal standard for tracking the disposition of both enantiomers in plasma and tissue samples. Using a single-enantiomer IS could mask chiral inversion or differential clearance of one enantiomer [1].

High-Sensitivity Metabolomics Requiring Maximum Isotopic Fidelity

In targeted metabolomics workflows where histidine is measured alongside dozens of other metabolites in limited sample volumes, the 98 atom % isotopic enrichment of rac Histidine-13C6,15N3 minimizes isotopic carryover and improves signal-to-noise ratios. This is particularly critical when analyzing low-abundance histidine in cerebrospinal fluid or single-cell extracts .

Technical Documentation Hub

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